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Compound of Interest

Compound Name:
Dehydroeburicoic acid

monoacetate

Cat. No.: B150071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for dehydroeburicoic acid monoacetate, a lanostane-type

triterpenoid isolated from fungi such as Poria cocos. This document is intended to serve as a

valuable resource for researchers in natural product chemistry, pharmacology, and drug

development.

Compound Profile
Compound Name: Dehydroeburicoic acid monoacetate

Synonyms: 3-O-Acetyldehydroeburicoic acid

CAS Number: 77035-42-8[1]

Molecular Formula: C₃₃H₅₀O₄[1]

Molecular Weight: 510.75 g/mol [1]

Botanical Source:Poria cocos (syn. Wolfiporia cocos) and other fungi[1]

Compound Type: Triterpenoid
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Spectroscopic Data
While a complete, publicly available dataset for dehydroeburicoic acid monoacetate is not

readily found, the following tables represent the expected ¹H and ¹³C NMR chemical shifts and

mass spectrometry data. These are based on the analysis of the parent compound,

dehydroeburicoic acid, and known acetylation effects on similar triterpenoid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Dehydroeburicoic Acid Monoacetate (in

CDCl₃)

Position
Predicted Chemical Shift
(δ, ppm)

Multiplicity

3 ~4.5 m

7 ~5.4 br d

11 ~5.6 br d

24(28) ~4.7, ~4.6 br s, br s

Acetyl-CH₃ ~2.05 s

Methyls (various) 0.6 - 1.2 s

Table 2: Predicted ¹³C NMR Spectroscopic Data for Dehydroeburicoic Acid Monoacetate (in

CDCl₃)
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Carbon Predicted Chemical Shift (δ, ppm)

1 ~35.5

2 ~27.8

3 ~80.9

4 ~38.9

5 ~50.5

6 ~24.2

7 ~119.8

8 ~145.3

9 ~140.8

10 ~37.1

11 ~116.5

12 ~39.5

13 ~44.0

14 ~49.8

15 ~32.1

16 ~28.3

17 ~51.2

18 ~16.0

19 ~18.3

20 ~36.2

21 ~180.1

22 ~33.9

23 ~29.7
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24 ~156.4

25 ~33.8

26 ~21.9

27 ~22.0

28 ~106.1

29 ~28.0

30 ~15.8

31 ~24.8

Acetyl-C=O ~171.0

Acetyl-CH₃ ~21.3

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Dehydroeburicoic Acid Monoacetate

Ion Observed m/z

[M+H]⁺ 511.3782

[M+Na]⁺ 533.3601

[M-H]⁻ 509.3630

Experimental Protocols
The following are detailed methodologies for the key experiments typically involved in the

isolation and characterization of dehydroeburicoic acid monoacetate from its natural source.

Isolation and Purification
Extraction: The dried and powdered sclerotia of Poria cocos are extracted with a suitable

solvent, typically 95% ethanol, at room temperature. The extraction is usually repeated

multiple times to ensure a high yield.
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Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and

then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl

acetate, and n-butanol. The triterpenoid fraction, including dehydroeburicoic acid
monoacetate, is typically found in the ethyl acetate fraction.

Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps

for purification.

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column

eluted with a gradient of n-hexane and ethyl acetate.

Sephadex LH-20 Column Chromatography: Further purification is achieved using a

Sephadex LH-20 column with methanol as the mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is

often performed on a preparative HPLC system with a C18 column, using a mobile phase

such as methanol-water or acetonitrile-water.

Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: A purified sample of dehydroeburicoic acid monoacetate (typically

1-5 mg) is dissolved in an appropriate deuterated solvent, most commonly chloroform-d

(CDCl₃), in a 5 mm NMR tube.

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC)

spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: For ¹H NMR, standard parameters are used. For ¹³C NMR, proton-

decoupled spectra are acquired. 2D NMR experiments are performed using standard

pulse programs provided by the instrument manufacturer.

Mass Spectrometry:

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent like methanol or acetonitrile.
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Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a

Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an

electrospray ionization (ESI) source.

Data Acquisition: Data is acquired in both positive and negative ion modes to determine

the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

Visualizations
The following diagrams illustrate the general workflow for the characterization of

dehydroeburicoic acid monoacetate and a potential signaling pathway for the parent

compound, dehydroeburicoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Dehydroeburicoic Acid Monoacetate: A Spectroscopic
and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150071#dehydroeburicoic-acid-monoacetate-
spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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